3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a combination of piperazine, pyrazole, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine in the presence of a suitable solvent such as tert-butyl alcohol at elevated temperatures (around 120°C) for several hours.
Coupling with Pyrazole: The sulfonylated piperazine is coupled with a pyrazole derivative, which can be synthesized separately through the reaction of hydrazine with an appropriate diketone.
Final Coupling: The final step involves coupling the pyrazole-sulfonyl-piperazine intermediate with 4-ethylphenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrazole moieties.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield sulfides or amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as nitro groups or halogens.
Scientific Research Applications
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity. For example, it may inhibit specific kinases or interact with G-protein coupled receptors (GPCRs).
Pathways Involved: The binding of the compound to its targets can activate or inhibit signaling pathways, leading to the desired therapeutic effects. This includes pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-(4-substituted-piperazin-1-yl)-3-pyridinesulfonamides
- (4-chlorophenyl)(piperazin-1-yl)methanone
Uniqueness
The uniqueness of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethylphenyl)-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-3-17-7-9-19(10-8-17)25-22(30)21-16-27(2)26-23(21)33(31,32)29-13-11-28(12-14-29)20-6-4-5-18(24)15-20/h4-10,15-16H,3,11-14H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHVZQIDELYDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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